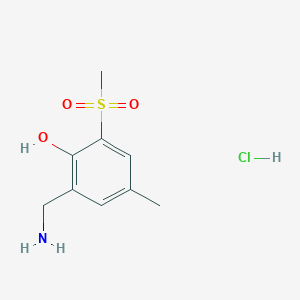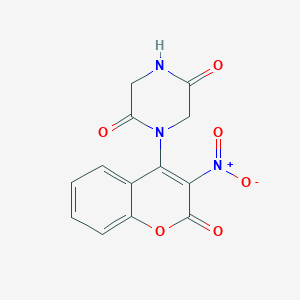
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is a complex organic compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, which can be synthesized through the reaction of salicylaldehyde with alkyl cyanoacetates . The nitro group is introduced via nitration reactions, and the piperazine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group and the benzopyran core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant properties.
Spiro[2H-1-benzopyran-2,2’-[2H]indole]: Another benzopyran derivative with distinct chemical properties.
Uniqueness
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is unique due to the presence of both the nitro group and the piperazine ring, which confer specific chemical reactivity and potential biological activities not found in other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
88353-21-3 |
|---|---|
Molekularformel |
C13H9N3O6 |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
1-(3-nitro-2-oxochromen-4-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-6-15(10(18)5-14-9)11-7-3-1-2-4-8(7)22-13(19)12(11)16(20)21/h1-4H,5-6H2,(H,14,17) |
InChI-Schlüssel |
SMGONWNPTMSHEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
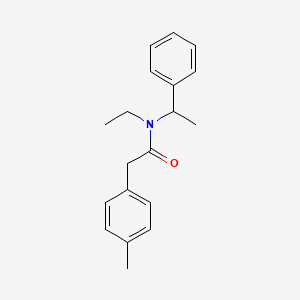
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
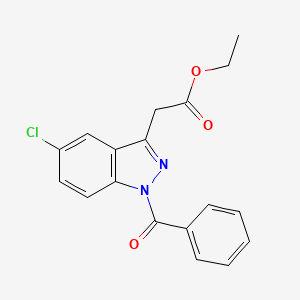
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
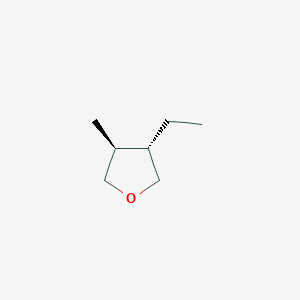
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)


